molecular formula C19H22ClN3O3S B4682524 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4682524
M. Wt: 407.9 g/mol
InChI Key: IYURHZUYXIXNEO-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine moiety, and a chlorophenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c20-17-6-4-15(5-7-17)14-27(25,26)23-11-8-16(9-12-23)19(24)22-13-18-3-1-2-10-21-18/h1-7,10,16H,8-9,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYURHZUYXIXNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=N2)S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Sulfonylation: The methanesulfonyl group is introduced through a sulfonylation reaction using methanesulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenyl and pyridine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organoboron compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE stands out due to the presence of the chlorophenyl group, which can impart unique electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
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1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

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